

Cellular Uptake and Transport of Arachidoyl Glycine: A Technical Guide

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Compound of Interest

Compound Name: Arachidoyl glycine

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Introduction

N-arachidonoyl glycine (**Arachidoyl glycine**, NAGly) is an endogenous lipid mediator, belonging to the class of N-acyl amino acids, which has garnered significant attention for its diverse physiological and pharmacological activities. Structurally similar to the endocannabinoid anandamide, NAGly exhibits a distinct pharmacological profile, interacting with a range of cellular targets to modulate processes such as pain, inflammation, and cell migration.^[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of NAGly, along with detailed experimental protocols and a summary of its key molecular interactions. While the precise mechanisms governing the direct cellular uptake and transport of NAGly are still under active investigation and quantitative kinetic data remains limited, this guide consolidates the available information on its cellular interactions and the methodologies used to study them.

Molecular Interactions and Cellular Effects

Arachidoyl glycine's biological effects are mediated through its interaction with several key cellular proteins. These interactions can be broadly categorized into receptor activation and enzyme/transporter inhibition.

G-Protein Coupled Receptor (GPCR) Activation

NAGly is a known agonist for two orphan GPCRs, GPR18 and GPR55, initiating distinct downstream signaling cascades.

- GPR18: Often referred to as the "NAGly receptor," GPR18 is a primary target of **Arachidoyl glycine**.^[1] Activation of GPR18 by NAGly has been shown to be involved in various cellular responses, including the promotion of cell migration, particularly in microglia.^[1]
- GPR55: NAGly also acts as an agonist at GPR55, another receptor implicated in cannabinoid signaling. This interaction leads to increases in intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs).

Inhibition of Transporters and Enzymes

- Glycine Transporter 2a (GLYT2a): NAGly is a reversible and non-competitive inhibitor of the glycine transporter GLYT2a.^[2] This inhibition is thought to contribute to the analgesic properties of NAGly by increasing the extracellular concentration of glycine in the spinal cord.^[2]
- Fatty Acid Amide Hydrolase (FAAH): NAGly is an inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, NAGly can indirectly modulate the endocannabinoid system by increasing the levels of other bioactive lipids.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of **Arachidoyl glycine** with its known molecular targets. It is important to note that kinetic data for the direct cellular uptake of NAGly (e.g., K_m , V_{max}) are not currently well-documented in the scientific literature.

Target	Interaction	Cell/System Type	Parameter	Value	Reference(s)
GPR18	Agonist	BV-2 microglia	EC ₅₀ (Migration)	~0.17 nM	
GPR55	Agonist	HAGPR55/C HO cells	EC ₅₀ (Calcium Mobilization)	~3 µM	
GLYT2a	Non-competitive Inhibitor	Oocytes expressing GLYT2a	IC ₅₀	~9 µM	
FAAH	Inhibitor	Rat Brain Membranes	IC ₅₀	4.9 µM	
Vasorelaxation	Agonist	Rat Mesenteric Artery	pEC ₅₀ %	5.7 ± 0.2	

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of **Arachidoyl glycine**.

Cellular Migration: Boyden Chamber Assay

This assay is used to quantify the chemotactic effect of NAGly on cells, such as microglia.

Materials:

- Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
- Polycarbonate membranes with appropriate pore size (e.g., 8 µm for microglia)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)

- Bovine Serum Albumin (BSA)
- Chemoattractant (**Arachidoyl glycine**)
- Control chemoattractant (e.g., fMLP)
- Fixative (e.g., methanol)
- Staining solution (e.g., Diff-Quik)
- Microscope

Protocol:

- Cell Preparation:
 - Culture cells (e.g., BV-2 microglia) to 70-80% confluency.
 - Harvest cells using a non-enzymatic cell dissociation solution.
 - Wash cells with serum-free medium and resuspend in serum-free medium containing 0.1% BSA to a final concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Prepare serial dilutions of **Arachidoyl glycine** in serum-free medium containing 0.1% BSA in the lower wells of the Boyden chamber. Include a negative control (medium with BSA) and a positive control (e.g., 1 μ M fMLP).
 - Place the polycarbonate membrane over the lower wells.
 - Assemble the chamber by placing the upper plate over the membrane.
 - Add 50 μ L of the cell suspension to each of the upper wells.
- Incubation:
 - Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration determined by the cell type's migration rate (e.g., 4-6 hours for microglia).

- Cell Staining and Quantification:
 - After incubation, disassemble the chamber and remove the membrane.
 - Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the membrane in methanol for 10 minutes.
 - Stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
 - Mount the membrane on a glass slide.
 - Count the number of migrated cells in several high-power fields for each well using a light microscope.

Vasorelaxation: Wire Myography

This technique is employed to assess the effect of NAGly on the contractility of isolated blood vessels.

Materials:

- Wire myograph system
- Isolated blood vessel segments (e.g., rat mesenteric artery)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 10 D-glucose)
- Carbogen gas (95% O₂, 5% CO₂)
- Vasoconstrictor (e.g., methoxamine or phenylephrine)
- **Arachidoyl glycine**
- Data acquisition system

Protocol:

- Vessel Preparation:
 - Isolate small segments (e.g., 2 mm length) of the desired artery and place them in ice-cold Krebs-Henseleit solution.
 - Mount the vessel segment on two small wires in the myograph chamber.
- Equilibration and Viability Check:
 - Fill the chamber with Krebs-Henseleit solution and bubble with carbogen gas at 37°C.
 - Allow the vessel to equilibrate for at least 30 minutes under a set baseline tension.
 - Test the viability of the vessel by inducing contraction with a high concentration of KCl.
 - Assess endothelium integrity by pre-contracting with a vasoconstrictor (e.g., 10 μ M methoxamine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine or carbachol).
- Experimental Procedure:
 - Wash the vessel and allow it to return to baseline tension.
 - Pre-contract the vessel with a submaximal concentration of a vasoconstrictor to achieve a stable plateau.
 - Construct a cumulative concentration-response curve by adding increasing concentrations of **Arachidoyl glycine** to the bath.
 - Record the changes in isometric tension using the data acquisition system.
- Data Analysis:
 - Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

- Plot the concentration-response curve and calculate the pEC₅₀ value.

MAPK Activation: In-Cell Western Assay

This method allows for the quantification of protein phosphorylation, such as ERK1/2 (p44/42 MAPK), in response to NAGly treatment.

Materials:

- 96-well cell culture plates
- Cells expressing the target receptor (e.g., HAGPR55/CHO cells)
- Cell culture medium and supplements
- **Arachidoyl glycine**
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
- Primary antibodies (one for the phosphorylated protein, e.g., anti-phospho-ERK1/2, and one for the total protein, e.g., anti-total-ERK1/2)
- Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680LT)
- Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

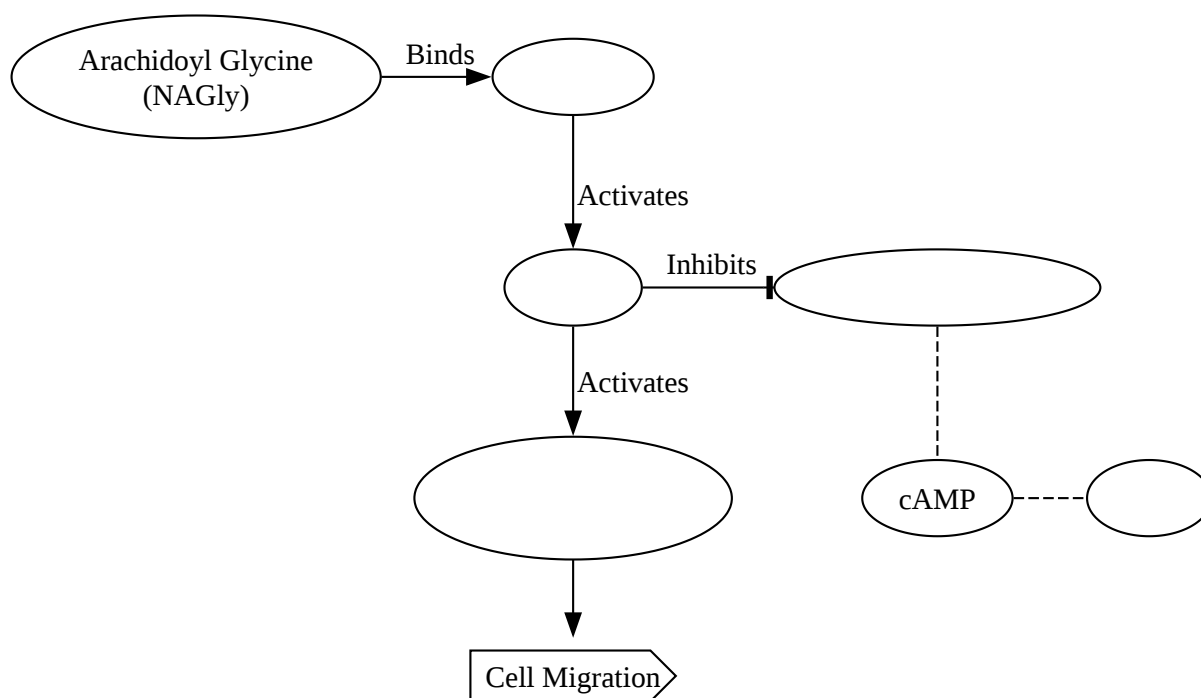
- Cell Seeding and Treatment:
 - Seed cells into a 96-well plate and grow to 80-90% confluency.
 - Serum-starve the cells for 1-2 hours before treatment.

- Treat the cells with various concentrations of **Arachidoyl glycine** for a specified time (e.g., 5 minutes for MAPK activation).
- Fixation and Permeabilization:
 - Remove the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
- Immunostaining:
 - Wash the cells three times with PBS.
 - Block the cells with blocking buffer for 1.5 hours at room temperature.
 - Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-protein and anti-total-protein) in antibody dilution buffer overnight at 4°C.
 - Wash the cells five times with PBS containing 0.1% Tween-20.
 - Incubate the cells with a cocktail of the two corresponding infrared dye-conjugated secondary antibodies in antibody dilution buffer for 1 hour at room temperature in the dark.
- Image Acquisition and Analysis:
 - Wash the cells five times with PBS containing 0.1% Tween-20.
 - Scan the plate using an infrared imaging system.
 - Quantify the fluorescence intensity for both the phosphorylated and total protein signals.
 - Normalize the phospho-protein signal to the total protein signal for each well.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by **Arachidoyl glycine** and a typical experimental workflow for studying its effects on cell migration.

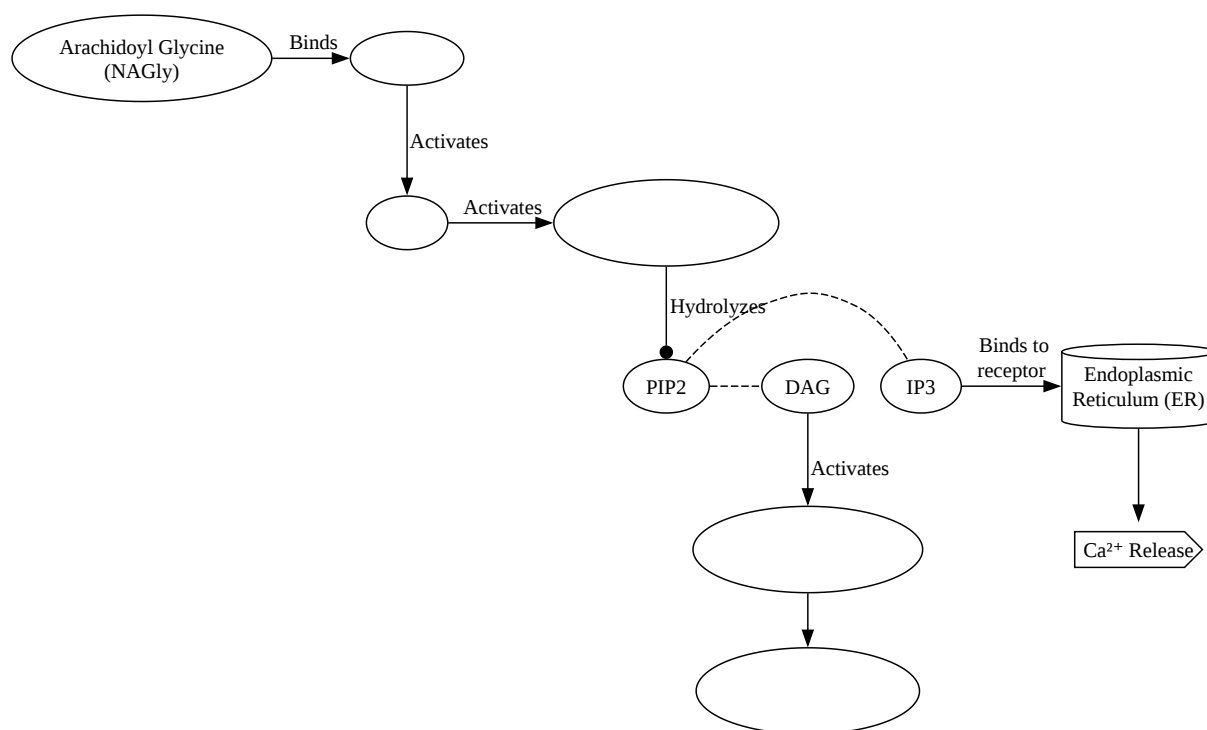
GPR18 Signaling Pathway



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Caption: GPR18 signaling cascade initiated by **Arachidoyl glycine**.

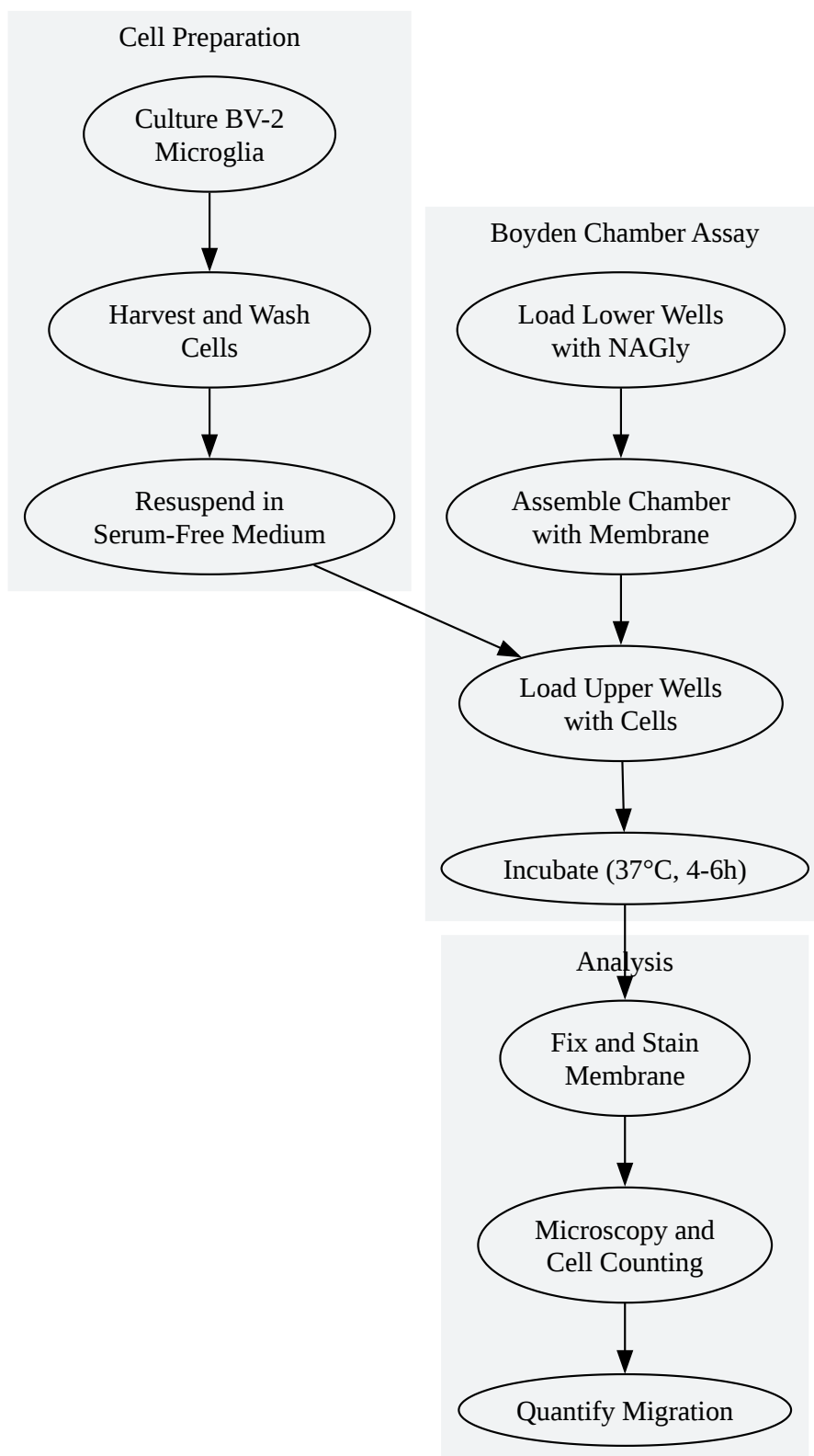
GPR55 Signaling Pathway



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Caption: GPR55 signaling cascade initiated by **Arachidoyl glycine**.

Experimental Workflow for Cell Migration Assay



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Caption: Workflow for Boyden chamber cell migration assay.

Future Directions

The field of N-acyl amino acid research is rapidly evolving. A critical area for future investigation is the elucidation of the specific mechanisms responsible for the cellular uptake and transport of **Arachidoyl glycine**. The identification of a dedicated transporter or a definitive understanding of its membrane translocation process will be a significant step forward. The use of radiolabeled NAGly in uptake assays will be instrumental in determining the kinetic parameters of its transport and in identifying potential inhibitors. Furthermore, exploring the role of fatty acid binding proteins (FABPs) and other intracellular chaperones in the trafficking of NAGly will provide a more complete picture of its cellular journey from the plasma membrane to its intracellular targets. Such studies will not only enhance our fundamental understanding of this important signaling molecule but also pave the way for the development of novel therapeutic strategies targeting the pathways it modulates.

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References

- 1. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 2. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
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